molecular formula C14H12O2S2 B12559901 {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid CAS No. 152171-23-8

{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid

Cat. No.: B12559901
CAS No.: 152171-23-8
M. Wt: 276.4 g/mol
InChI Key: HCCAEBZJFMPPRF-UHFFFAOYSA-N
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Description

Comparison with Mono-Sulfanyl Analogues

Compounds like 2-(4-(phenylthio)phenyl)acetic acid (C₁₄H₁₂O₂S) lack the second sulfanyl group, resulting in:

  • Reduced Steric Hindrance : Mono-sulfanyl derivatives exhibit greater conformational flexibility.
  • Lower Molecular Polarizability : Dual sulfanyl groups enhance electron delocalization, increasing dipole moments .

Comparison with Heterocyclic Thioethers

Pyrimidine- and thiazole-containing derivatives (e.g., phenyl(pyrimidin-4-ylsulfanyl)acetic acid ) differ in:

  • Aromatic Systems : Heterocycles introduce nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
  • Bioactivity : Heterocyclic thioethers often exhibit enhanced pharmacological profiles due to improved target binding .

Comparison with Sulfonyl Derivatives

Sulfonyl (-SO₂-) analogues, such as {[4-(phenylsulfonyl)phenyl]sulfonyl}acetic acid , demonstrate:

  • Increased Electrophilicity : Sulfonyl groups withdraw electron density, activating the acetic acid moiety for nucleophilic attack .
  • Altered Solubility : Sulfonyl derivatives are more hydrophilic due to stronger dipole-dipole interactions .

Table 1: Structural and Electronic Comparison

Feature {[4-(PhS)Ph]S}Acetic Acid Mono-Sulfanyl Analogues Sulfonyl Analogues
Sulfur Oxidation State 0 (thioether) 0 (thioether) +4 (sulfonyl)
Dipole Moment (D) ~3.2 ~2.8 ~4.5
Aromatic Conjugation Moderate Moderate High

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152171-23-8

Molecular Formula

C14H12O2S2

Molecular Weight

276.4 g/mol

IUPAC Name

2-(4-phenylsulfanylphenyl)sulfanylacetic acid

InChI

InChI=1S/C14H12O2S2/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)

InChI Key

HCCAEBZJFMPPRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)SCC(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Aryl Halides

Procedure :

  • Synthesis of 1-Bromo-4-(phenylsulfanyl)benzene
    • React 1,4-dibromobenzene with thiophenol in the presence of a copper catalyst (e.g., CuI) and a base (K₂CO₃) in dimethylformamide (DMF) at 80–100°C.
    • Reaction :

      $$

      \text{1,4-Dibromobenzene} + 2\,\text{PhSH} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{1-Bromo-4-(PhS)benzene} + \text{HBr}

      $$
    • Yield: ~85–90%.
  • Thiolation of the Bromide

    • Treat 1-bromo-4-(phenylsulfanyl)benzene with sodium hydrosulfide (NaSH) and CuI in DMF at 120°C to introduce a thiol group:
      $$
      \text{1-Bromo-4-(PhS)benzene} + \text{NaSH} \xrightarrow{\text{CuI}} \text{4-(PhS)benzenethiol} + \text{NaBr}
      $$
    • Yield: ~70–75%.
  • Alkylation with Bromoacetic Acid

    • React 4-(phenylsulfanyl)benzenethiol with bromoacetic acid in the presence of K₂CO₃ in DMF at 60°C:
      $$
      \text{4-(PhS)benzenethiol} + \text{BrCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3} \text{{[4-(PhS)phenyl]sulfanyl}acetic acid} + \text{KBr}
      $$
    • Yield: ~80–85%.

Advantages :

  • Straightforward two-step substitution.
  • High functional group tolerance.

Challenges :

  • Requires careful control of stoichiometry to avoid disulfide byproducts.

One-Pot Synthesis in Ionic Liquids

Procedure :

  • Simultaneous Thioether Formation
    • Combine 1,4-dibromobenzene, thiophenol, and bromoacetic acid in the ionic liquid [bmim]BF₄ at 120°C under microwave irradiation.
    • Reaction :

      $$

      \text{1,4-Dibromobenzene} + 2\,\text{PhSH} + \text{BrCH}2\text{COOH} \xrightarrow{\text{[bmim]BF}4} \text{{[4-(PhS)phenyl]sulfanyl}acetic acid} + 2\,\text{HBr}

      $$
    • Yield: ~90%.

Advantages :

  • Rapid reaction time (<1 hour).
  • Ionic liquids are recyclable, enhancing sustainability.

Challenges :

  • Limited scalability due to microwave dependency.

Oxidative Coupling of Thiols

Procedure :

  • Synthesis of 4-(Phenylsulfanyl)benzenethiol
    • Oxidize 4-(phenylsulfanyl)benzenethiol with N-chlorosuccinimide (NCS) in dichloromethane to form a disulfide intermediate, followed by reduction with NaBH₄.
  • Reaction with Bromoacetic Acid
    • Alkylate the thiol with bromoacetic acid as described in Section 2.1.

Advantages :

  • Avoids metal catalysts.
  • Suitable for air-sensitive intermediates.

Challenges :

  • Multi-step process with moderate yields (~65%).

Comparative Analysis of Methods

Method Yield Conditions Key Advantages Limitations
Nucleophilic Substitution 80–85% CuI, K₂CO₃, DMF, 60–100°C Scalable, high purity Bromide intermediates require synthesis
One-Pot Ionic Liquid ~90% [bmim]BF₄, microwave Fast, solvent recyclable Limited to small-scale synthesis
Oxidative Coupling 65–70% NCS, NaBH₄, CH₂Cl₂ Metal-free, avoids halides Lower yields, complex workup

Characterization and Validation

  • ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, aromatic H), 3.75 (s, CH₂), 13.2 (s, COOH).
  • IR : Strong bands at 2550 cm⁻¹ (S–H, if present), 1700 cm⁻¹ (C=O), 690 cm⁻¹ (C–S).
  • HPLC Purity : >98% when using ionic liquid methods.

Industrial Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for large-scale production due to reagent availability.
  • Environmental Impact : Ionic liquids reduce waste but require specialized handling.

Chemical Reactions Analysis

Types of Reactions

{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alcohols, amines, and appropriate catalysts or activating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Esters, amides.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions, which are essential in the development of more complex molecules.
  • Biological Activity :
    • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. It has shown potential in inhibiting histone deacetylases (HDACs), which may reactivate silenced tumor suppressor genes.
    • Analgesic Effects : In preclinical studies, the compound exhibited analgesic properties comparable to standard pain relievers, as demonstrated through the acetic acid-induced writhing test in mice.
    • Antimicrobial Activity : The compound has been tested against various bacterial strains, showing promising antimicrobial properties that suggest its potential use in developing new antimicrobial agents.
  • Pharmaceutical Applications :
    • The unique properties of this compound make it a candidate for drug development, particularly in targeting specific enzymes or proteins involved in disease processes. Its ability to interact with biological targets opens avenues for therapeutic applications in oncology and infectious diseases.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines revealed that the compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the inhibition of HDAC activity, leading to increased expression of tumor suppressor genes. This finding positions the compound as a potential lead in cancer therapy development.

Case Study 2: Analgesic Properties

In a controlled experiment using the acetic acid-induced writhing test, subjects treated with varying doses of this compound demonstrated a statistically significant reduction in pain responses compared to control groups. This suggests that the compound could be further explored as an alternative analgesic agent.

Case Study 3: Antimicrobial Efficacy

The antimicrobial efficacy of the compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited notable inhibitory effects, which could lead to its application in developing new antibiotics or antimicrobial formulations.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis; inhibits HDAC activity
AnalgesicReduces pain responses comparable to standard analgesics
AntimicrobialEffective against multiple bacterial strains

Mechanism of Action

The mechanism of action of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can undergo redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with specific enzymes or receptors.

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Applications References
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid (Target) C₁₄H₁₂O₂S₂ 292.38 (estimated) Bis-phenylthio group Hypothesized enzyme inhibition, redox activity N/A
2-[4-(Cyclopropylsulfanyl)phenyl]acetic acid C₁₁H₁₂O₂S 208.28 Cyclopropylthio group Not explicitly stated; structural analog
4-(Methylsulfonyl)phenylacetic acid C₉H₁₀O₄S 214.24 Methylsulfonyl group Organic synthesis intermediate; anti-inflammatory applications
2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid C₁₀H₉F₃O₃S 262.26 Trifluoromethoxybenzylthio group High electronegativity; potential CNS activity
2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid C₁₇H₁₅FO₂S 304.40 Fluoro and isopropyl groups Discontinued pharmaceutical candidate
Sulindac sulfide C₂₀H₁₇FO₂S 356.41 Methylthio-benzylidene indene scaffold NSAID derivative; induces mitochondrial apoptosis (IC₅₀: 8.8–20.7 µM)
2-{[4-(Difluoromethyl)-2-ethyl-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl}acetic acid C₁₀H₁₀F₂N₄O₂S 301.32 Difluoromethylpyrazolopyridine core Enzyme inhibition (hypothesized)

Structural and Functional Analysis

Sulfanyl vs. Sulfonyl Groups
  • Target Compound : The bis-phenylthio groups enhance lipophilicity compared to sulfonyl analogs like 4-(methylsulfonyl)phenylacetic acid . Sulfanyl groups (-S-) are electron-rich and redox-active, whereas sulfonyl groups (-SO₂-) are electron-withdrawing and stabilize negative charges. This difference may influence binding to targets like cytochrome P450 enzymes or peroxisome proliferator-activated receptors (PPARs) .
Aromatic Substitution Patterns
  • Fluorine and Trifluoromethoxy Derivatives : Compounds like 2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid exhibit increased metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound . The target’s unsubstituted phenyl rings may allow broader π-π stacking interactions but lower bioavailability.
Heterocyclic Modifications
  • Pyrazolopyridine and Thiazole Derivatives: and highlight heterocyclic sulfanyl-acetic acid derivatives with potent enzyme inhibition (e.g., PPAR modulation).

Biological Activity

The compound {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is a sulfanyl-substituted acetic acid derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15O2S3\text{C}_{15}\text{H}_{15}\text{O}_2\text{S}_3

This structure features a central acetic acid moiety flanked by phenyl groups, which are further substituted with sulfanyl groups, potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Antimicrobial Activity : Studies have indicated that sulfanyl compounds exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Properties : Research has demonstrated that sulfanyl-substituted compounds can inhibit the growth of cancer cells. The mechanism often involves disruption of cellular processes such as apoptosis and cell cycle progression. For example, related compounds have been shown to block cell cycle progression in cancer cell lines .
  • Enzyme Inhibition : Compounds with sulfanyl groups have been investigated for their potential to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for diseases such as cancer and diabetes .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings significantly affects the compound's potency. For instance, modifications that enhance lipophilicity tend to improve membrane permeability and biological activity .
  • Sulfanyl Group Influence : The sulfanyl groups play a critical role in mediating interactions with biological targets, including receptors and enzymes. Their positioning relative to other functional groups can enhance or diminish activity .

Case Studies

Several studies have highlighted the biological efficacy of related sulfanyl compounds:

  • Antimicrobial Efficacy : A study evaluated a series of sulfanylpyridine derivatives, demonstrating that certain compounds exhibited high antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Activity : In vitro evaluations of phenylthioacetic acid derivatives revealed potent antiproliferative effects on various cancer cell lines, with IC50 values indicating significant growth inhibition .
  • Enzyme Interaction Studies : Molecular docking studies have suggested that this compound analogues effectively bind to target enzymes involved in fatty acid synthesis, indicating potential applications in metabolic disorders .

Q & A

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Employ quantum chemical software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (FMO) and Fukui indices. Cross-validate with experimental kinetic data under varying conditions (e.g., photochemical or electrochemical activation) .

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